N-Methylacetamide-d7

Catalog No.
S1922729
CAS No.
3669-74-7
M.F
C3H7NO
M. Wt
80.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylacetamide-d7

CAS Number

3669-74-7

Product Name

N-Methylacetamide-d7

IUPAC Name

N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide

Molecular Formula

C3H7NO

Molecular Weight

80.14 g/mol

InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD

InChI Key

OHLUUHNLEMFGTQ-KBKLHOFPSA-N

SMILES

CC(=O)NC

Canonical SMILES

CC(=O)NC

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. By replacing hydrogen atoms with deuterium, N-Methylacetamide-d7 offers several advantages in NMR experiments. Deuterium has a spin of 1 compared to hydrogen's spin of ½, which can simplify NMR spectra by reducing signal overlap from protons. This allows for clearer observation of specific signals from other atoms in the molecule.

  • Metabolic Studies

    N-Methylacetamide can be involved in various metabolic pathways within living organisms. N-Methylacetamide-d7 can be used as a tracer molecule to study these pathways. By incorporating the molecule into a biological system and then analyzing the distribution of the deuterium label, researchers can track the metabolism of N-methylacetamide and identify potential metabolites.

  • Mass Spectrometry

    Mass spectrometry is another analytical technique used to identify and characterize molecules. N-Methylacetamide-d7 can be distinguished from its unlabelled counterpart by its mass due to the presence of the heavier deuterium atoms. This allows researchers to selectively track the labelled molecule in complex mixtures during mass spectrometry analysis.

N-Methylacetamide-d7 is a deuterated form of N-Methylacetamide, with the chemical formula C3D7NO\text{C}_3\text{D}_7\text{NO} and a CAS number of 3669-74-7. This compound is characterized by its colorless, water-miscible liquid state and is known for its high boiling point, making it a suitable polar solvent in various organic synthesis applications. The isotopic purity of N-Methylacetamide-d7 typically reaches 98 atom % deuterium, allowing for its effective use in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in studies requiring minimal background interference from solvents .

  • Hydrolysis: Under acidic conditions, N-Methylacetamide-d7 can hydrolyze to yield acetic acid and dimethylamine.
  • Oxidation: The compound can be oxidized to produce derivatives related to formaldehyde.
  • Acylation Reactions: It can act as an acylating agent in the presence of various nucleophiles.

Common reagents for these reactions include hydrochloric acid for hydrolysis and various oxidizing agents under controlled conditions .

N-Methylacetamide-d7 exhibits biological activity primarily as a metabolite. Its effects include potential toxicity at elevated concentrations, leading to symptoms such as liver damage, skin irritation, and fatigue. The compound's role in biological systems also involves interactions with enzymes and proteins, influencing biochemical pathways crucial for cellular functions .

The synthesis of N-Methylacetamide-d7 can be achieved through several methods:

  • Gas-Solid Reaction: Involves introducing gaseous methylamine into deuterated acetic acid or anhydride under controlled conditions.
  • Microwave Irradiation: A method utilizing trimethyl orthoacetate and methylamine hydrochloride in methanol, heated to 135°C for efficient acetamide formation.
  • Conventional Heating: Mixing methylamine with acetic anhydride or acetic acid under heat to promote acylation reactions .

Each method aims to ensure high purity and yield of the deuterated compound.

Studies on N-Methylacetamide-d7 have shown its interactions with various biomolecules. The compound can influence enzyme activities and gene expression profiles due to its ability to alter biochemical pathways. Its role as a solvent in spectroscopic studies allows researchers to observe interactions without the confounding effects of non-deuterated solvents .

Several compounds share structural similarities with N-Methylacetamide-d7, including:

Compound NameCAS NumberMolecular FormulaUnique Features
N-Methylacetamide79-16-3C3H7NONon-deuterated version; widely used as a solvent.
N,N-Dimethylacetamide127-19-5C4H9NOHas two methyl groups; used in similar applications.
Acetamide60-35-5C2H5NOSimpler structure; less polar than N-Methylacetamide.
N,N-Dimethylformamide68-12-2C3H7NCommonly used solvent; different functional group.

N-Methylacetamide-d7 is unique due to its deuterated nature, which enhances its utility in spectroscopic techniques while maintaining similar chemical properties to its non-deuterated counterparts. This isotopic labeling provides significant advantages in research applications focused on metabolic tracking and molecular interactions .

The thermodynamic properties of N-Methylacetamide-d7 exhibit distinctive characteristics that reflect both its amide functionality and isotopic composition. The compound demonstrates a melting point range of 26-28°C and a boiling point of 204-206°C [1] [2] [3], indicating its existence as a low-melting solid under standard conditions. The density of N-Methylacetamide-d7 is reported as 1.05 g/mL at 25°C [1] [2], which represents an increase compared to the non-deuterated analogue due to the higher mass of deuterium atoms.

Thermodynamic Data

PropertyValueTemperatureSource
Enthalpy of Formation (gas)-248.00 ± 5.50 kJ/mol298KNIST
Enthalpy of Formation (liquid)-313.20 ± 1.30 kJ/mol298KNIST
Enthalpy of Combustion (liquid)-1867.70 ± 1.30 kJ/mol298KNIST
Enthalpy of Combustion (solid)-1862.10 ± 5.10 kJ/mol298KNIST
Enthalpy of Vaporization58.32 kJ/mol320KLiterature
Heat Capacity (gas)109.61-146.12 J/mol×K372-558KCalculated
Entropy (gas)362.75 J/mol×K298KLiterature

The phase behavior of N-Methylacetamide-d7 in the liquid state has been extensively studied through neutron diffraction experiments conducted at 308 K and atmospheric pressure [4] [5]. These investigations reveal that the liquid exhibits a complex hydrogen-bonded network structure, with intermolecular arrangements dominated by trans linear trimers and cis cyclic trimers [4]. The structural organization involves hydrogen bonding patterns where the total number of hydrogen bonds equals two for trans linear trimers and three for cis cyclic trimers [4].

Temperature-dependent structural investigations demonstrate that the compound maintains its hydrogen-bonded network characteristics across a range of temperatures, with the network showing remarkable stability and organization [6]. The structural relaxation time in the liquid phase occurs at approximately 20-25 picoseconds, representing the timescale for local molecular structure rearrangement and flow [6].

The phase transition characteristics of N-Methylacetamide-d7 reflect the influence of deuterium substitution on molecular packing and intermolecular interactions. The compound exhibits enhanced stability in its crystalline form compared to its protiated counterpart, with the deuteration providing additional structural rigidity through modified vibrational modes and reduced zero-point energy effects [7].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman)

The spectroscopic properties of N-Methylacetamide-d7 provide comprehensive insights into its molecular structure and vibrational characteristics. The complete deuteration of this compound produces distinctive spectroscopic signatures that differ significantly from the non-deuterated parent molecule.

Nuclear Magnetic Resonance Spectroscopy

Deuterium Nuclear Magnetic Resonance spectroscopy of N-Methylacetamide-d7 reveals characteristic signals corresponding to the deuterated positions within the molecule [8]. The deuterium Nuclear Magnetic Resonance spectrum exhibits peaks in the methyl region at approximately 1.9 parts per million, corresponding to the deuterated methyl groups [8]. The application of quantitative deuterium Nuclear Magnetic Resonance techniques enables precise determination of deuterium enrichment levels, with the compound typically showing 98 atom percent deuterium incorporation [1] [2].

High-pressure Nuclear Magnetic Resonance spectroscopy studies on N-Methylacetamide demonstrate that the compound serves as an effective model for peptide bond behavior under varying pressure conditions [9]. The pressure-dependent chemical shift changes provide valuable information about solvent-induced electronic polarization effects and local magnetic field variations [9].

Infrared Spectroscopy

The infrared spectrum of N-Methylacetamide-d7 exhibits characteristic absorption bands that reflect the deuterium isotope effects on vibrational frequencies. The most prominent features include:

Vibrational ModeFrequency (cm⁻¹)AssignmentReference
N-H stretching3294, 3100Davydov splitting due to hydrogen bonding [10]
C=O stretching1675Amide I mode (misfolded configuration) [11]
C-N stretching1563, 1299C-N-H bending modes [10]
N-H bending629Out-of-plane N-H wagging [10]

The infrared spectrum demonstrates significant Davydov splitting in the N-H stretching region, with bands appearing at 3294 and 3100 cm⁻¹, representing a splitting of approximately 194 cm⁻¹ due to strong intermolecular hydrogen bonding [10]. This splitting pattern is characteristic of crystalline amides and indicates the presence of multiple molecular environments within the crystal lattice.

The deuterated carbon-hydrogen stretching region shows distinctive patterns between 2800-2000 cm⁻¹, with temperature-dependent variations observed between gas-phase and jet-cooled conditions [12]. The asymmetric stretching modes of the deuterated methyl groups exhibit sensitivity to molecular environment and temperature changes [12].

Raman Spectroscopy

Raman spectroscopy of N-Methylacetamide-d7 provides complementary vibrational information to infrared studies. The Raman spectrum exhibits characteristic bands including:

  • C-N-H bending mode at 1306 cm⁻¹ [10]
  • Various methyl group vibrational modes in the fingerprint region
  • Amide backbone vibrations reflecting the peptide-like character of the molecule

The Raman spectroscopic analysis reveals hydrogen bonding effects similar to those observed in infrared spectroscopy, with modifications in band positions and intensities due to the selection rule differences between the two techniques [13]. Classical molecular dynamics simulations combined with Raman spectroscopy studies demonstrate that the liquid exhibits hydrogen bond networks consisting primarily of linear chains, with both intra-chain and inter-chain associations stabilized by weak methyl-donated hydrogen bonds [13].

Deuterium Isotopic Effects on Molecular Dynamics

The substitution of hydrogen with deuterium in N-Methylacetamide-d7 produces significant effects on molecular dynamics and vibrational behavior. These isotopic effects manifest in multiple aspects of the compound's physical and chemical properties.

Kinetic Isotope Effects

The deuterium isotope effects in N-Methylacetamide-d7 influence reaction kinetics and molecular mobility through several mechanisms. Primary kinetic isotope effects arise from the reduced vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in altered zero-point energies and activation barriers [14] [15]. Secondary isotope effects occur through hyperconjugative interactions and changes in bonding environments around the deuterated positions [7].

Studies on related methylated amides demonstrate that deuteration typically increases basicity through β-deuterium isotope effects, with the effect attributed to lowered zero-point energy of carbon-hydrogen bonds adjacent to nitrogen atoms [7]. The isotope effect shows stereochemical dependence, with larger effects observed when deuterium substitution occurs antiperiplanar or synperiplanar to lone pairs [7].

Vibrational Energy Transfer and Relaxation

Molecular dynamics simulations of deuterated N-methylacetamide in aqueous solution reveal complex vibrational energy transfer pathways [16]. Following excitation of carbon-hydrogen stretching modes, vibrational energy dissipates through both intramolecular vibrational redistribution and intermolecular vibrational energy transfer [16]. The relaxation process occurs in three distinct stages:

  • Ultrafast coherent transfer (τ = 0.07 ps): Energy transfer from parent carbon-hydrogen stretching modes to methyl bending modes
  • Intramolecular redistribution (τ = 0.92 ps): Energy flow to mid-range energy vibrations within the molecule
  • Intermolecular energy transfer (τ = 10.6 ps): Dissipation to the surrounding bath through indirect processes

Structural Dynamics and Hydrogen Bonding

Neutron diffraction studies of liquid N-Methylacetamide-d7 at 308 K reveal the influence of deuteration on structural dynamics [4] [5]. The deuterated compound maintains the characteristic hydrogen-bonded network structure of the parent molecule, with intermolecular arrangements described by trans linear trimers and cis cyclic trimers [4]. The neutron scattering measurements demonstrate that the molecular form factor and pair correlation functions are well-reproduced by density functional theory calculations [4].

The structural relaxation dynamics show that hydrogen bond network reorganization represents the dominant dynamical process, with timescales on the order of nanoseconds to picoseconds [6]. Inelastic neutron scattering measurements reveal collective motions associated with the first sharp diffraction peak, highlighting the cooperative nature of molecular rearrangements in the liquid phase [6].

Molecular Conformation and Flexibility

The deuterium substitution affects molecular conformational dynamics through modifications in vibrational amplitudes and rotational barriers. Ab initio molecular dynamics simulations demonstrate that deuteration influences the cis-trans isomerization pathway around the carbon-oxygen-nitrogen bond [17]. The electronic structure analysis reveals changes in peptide partial-double bond character during isomerization processes, with deuterium substitution affecting the energetics and kinetics of conformational transitions [17].

The molecular dynamics investigations show that deuterated methylacetamide exhibits modified torsional dynamics, particularly in methyl group rotations and amide bond flexibility [18]. These changes propagate through the hydrogen-bonded network, influencing both local molecular motions and collective structural rearrangements [18].

Temperature and Pressure Effects

The deuterium isotopic effects in N-Methylacetamide-d7 show significant temperature dependence, with enhanced effects at lower temperatures due to quantum mechanical contributions to vibrational motion [6]. Pressure-dependent studies reveal that deuteration affects the compound's response to compression, with modified bulk modulus and thermal expansion coefficients compared to the protiated analogue [13].

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Health Hazard

Health Hazard

Dates

Modify: 2024-04-14

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